molecular formula C19H18N4O2S B2598946 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide CAS No. 1788560-90-6

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2598946
CAS No.: 1788560-90-6
M. Wt: 366.44
InChI Key: DBQQCKPXBCEALQ-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a tetrahydrofuran carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through a cyclization reaction between a thiourea derivative and a haloketone. The pyridine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the tetrahydrofuran carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both thiazole and pyridine rings, along with the tetrahydrofuran carboxamide group, allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-18(14-7-9-25-11-14)21-15-5-3-13(4-6-15)17-12-26-19(23-17)22-16-2-1-8-20-10-16/h1-6,8,10,12,14H,7,9,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQQCKPXBCEALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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